

# Fmoc-N-Me-Gln-OH structure and function

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## Compound of Interest

Compound Name: *Fmoc-N-Me-Gln-OH*

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An In-Depth Technical Guide to **Fmoc-N-Me-Gln-OH**: Structure, Function, and Application in Modern Peptide Synthesis

## Executive Summary

N-methylation of the peptide backbone is a cornerstone strategy in modern medicinal chemistry for enhancing the therapeutic potential of peptide-based drugs. This modification offers a powerful toolkit to overcome inherent pharmacological weaknesses of natural peptides, such as poor metabolic stability and low cell permeability. This guide focuses on (2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxopentanoic acid, commonly known as **Fmoc-N-Me-Gln-OH**, and its side-chain protected variant, Fmoc-N-Me-Gln(Trt)-OH. We will explore the structural significance of this building block, its functional impact on peptide properties, and provide detailed, field-proven protocols for its successful incorporation into synthetic peptides, addressing the critical challenge of sterically hindered coupling.

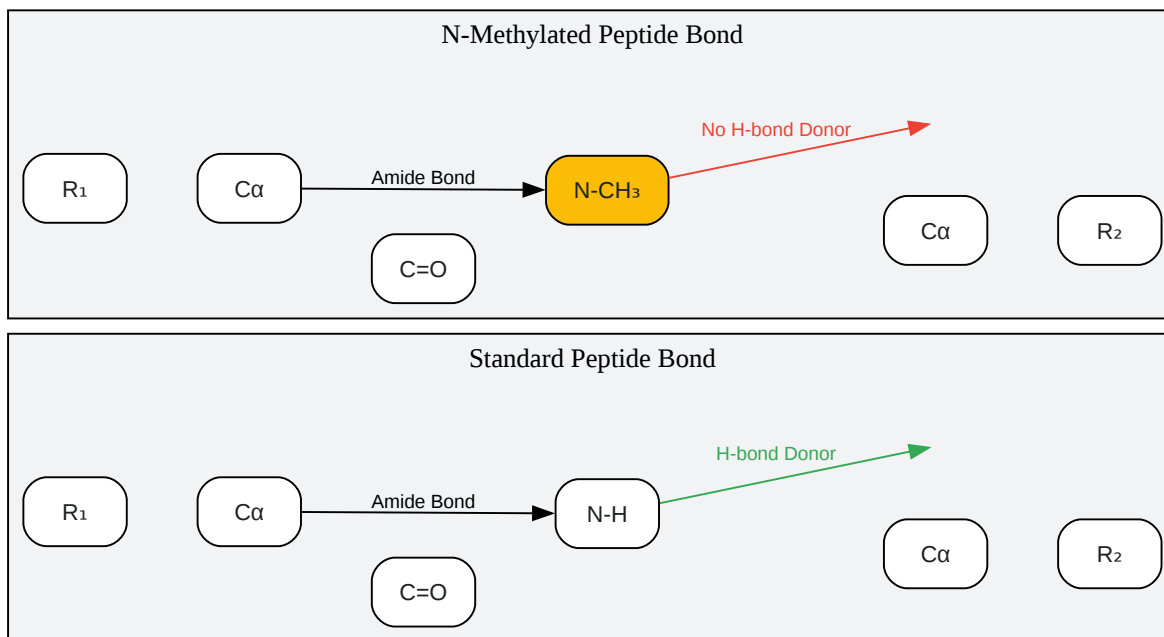
## The Strategic Importance of N-Methylation in Peptide Drug Development

The introduction of a methyl group onto the amide nitrogen of a peptide backbone is a subtle modification that imparts profound changes to the molecule's physicochemical and biological

properties.<sup>[1][2]</sup> This strategy is a key element of peptidomimetic design, aiming to create molecules with improved drug-like characteristics.

The Functional Advantages of N-Methylation:

- **Enhanced Enzymatic Stability:** The N-methyl group provides steric hindrance that shields the amide bond from cleavage by proteases, significantly increasing the peptide's in vivo half-life.<sup>[1][3]</sup>
- **Improved Membrane Permeability:** By removing the amide proton, N-methylation eliminates a hydrogen bond donor. This disruption of the backbone's hydrogen-bonding network reduces the energy penalty for the peptide to move from an aqueous to a lipid environment, thereby enhancing its ability to cross cell membranes and improving oral bioavailability.<sup>[1][2][4]</sup>
- **Conformational Control:** The rotation of the peptide backbone is restricted by the N-methyl group. This can lock the peptide into a specific, bioactive conformation, potentially leading to higher binding affinity and selectivity for its biological target.<sup>[1][3]</sup>
- **Reduced Aggregation:** The disruption of the regular hydrogen-bonding patterns required for secondary structures, such as  $\beta$ -sheets, can increase the solubility of aggregation-prone peptides.<sup>[1][2]</sup>



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Caption: Impact of N-methylation on the peptide backbone.

## Physicochemical Properties of Fmoc-N-Me-Gln-OH

**Fmoc-N-Me-Gln-OH** is an L-glutamine derivative where the alpha-amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group and is also methylated. For practical use in solid-phase peptide synthesis (SPPS), the side-chain amide of glutamine must also be protected to prevent undesirable side reactions, primarily dehydration, during the carboxyl group activation step. The trityl (Trt) group is the most common protecting group for this purpose, yielding Fmoc-N-Me-Gln(Trt)-OH. The bulky Trt group is acid-labile and significantly improves the solubility of the amino acid derivative in common SPPS solvents like dimethylformamide (DMF).<sup>[5][6]</sup>

Property	Fmoc-N-Me-Gln-OH	Fmoc-N-Me-Gln(Trt)-OH
IUPAC Name	(2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxopentanoic acid[7]	N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-methyl-N5-trityl-L-glutamine[8]
CAS Number	910056-51-8[7]	1632075-13-8[8][9]
Molecular Formula	C <sub>21</sub> H <sub>22</sub> N <sub>2</sub> O <sub>5</sub> [7]	C <sub>40</sub> H <sub>36</sub> N <sub>2</sub> O <sub>5</sub> [8][9]
Molecular Weight	382.4 g/mol [7]	624.72 g/mol [9]
Appearance	White to off-white powder	White to off-white powder
N-α Protection	Fmoc (Base-labile)	Fmoc (Base-labile)
Side-Chain Protection	None	Trt (Acid-labile)

## Synthesis of Fmoc-N-Methylated Amino Acids

While commercially available, understanding the synthesis of these building blocks provides valuable context. Several methods have been developed for the synthesis of optically pure N $\alpha$ -methylamino acids. The most common approaches include:

- **Direct N-methylation:** This involves the methylation of an N $\alpha$ -protected amino acid. Reagents like dimethyl sulfate can be used, but careful optimization is required to avoid racemization and over-methylation.[3]
- **Reductive Alkylation:** A two-step process involving the formation of a 5-oxazolidinone intermediate from the parent Fmoc-amino acid, followed by reductive ring-opening with a reagent like triethylsilane in the presence of a Lewis acid.[10]
- **Solid-Phase Synthesis:** A newer approach uses 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, allowing for N-methylation on the solid support, followed by cleavage to yield the final product.[4]

## Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-Gln(Trt)-OH

The incorporation of N-methylated amino acids is a well-known challenge in SPPS. The steric bulk of the N-methyl group, positioned adjacent to the reacting carboxyl group, significantly slows down the kinetics of the coupling reaction.[1] This often leads to incomplete acylation, resulting in deletion sequences and impure final products.

To overcome this, a combination of highly potent coupling reagents and optimized reaction conditions is mandatory.

## Optimized Coupling Protocol using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically hindered amino acids due to its rapid activation and resistance to racemization.

Materials:

- Fmoc-deprotected peptide-resin
- Fmoc-N-Me-Gln(Trt)-OH (3-4 equivalents relative to resin loading)
- HATU (3-4 equivalents)
- Diisopropylethylamine (DIEA) or 2,4,6-Collidine (6-8 equivalents)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade

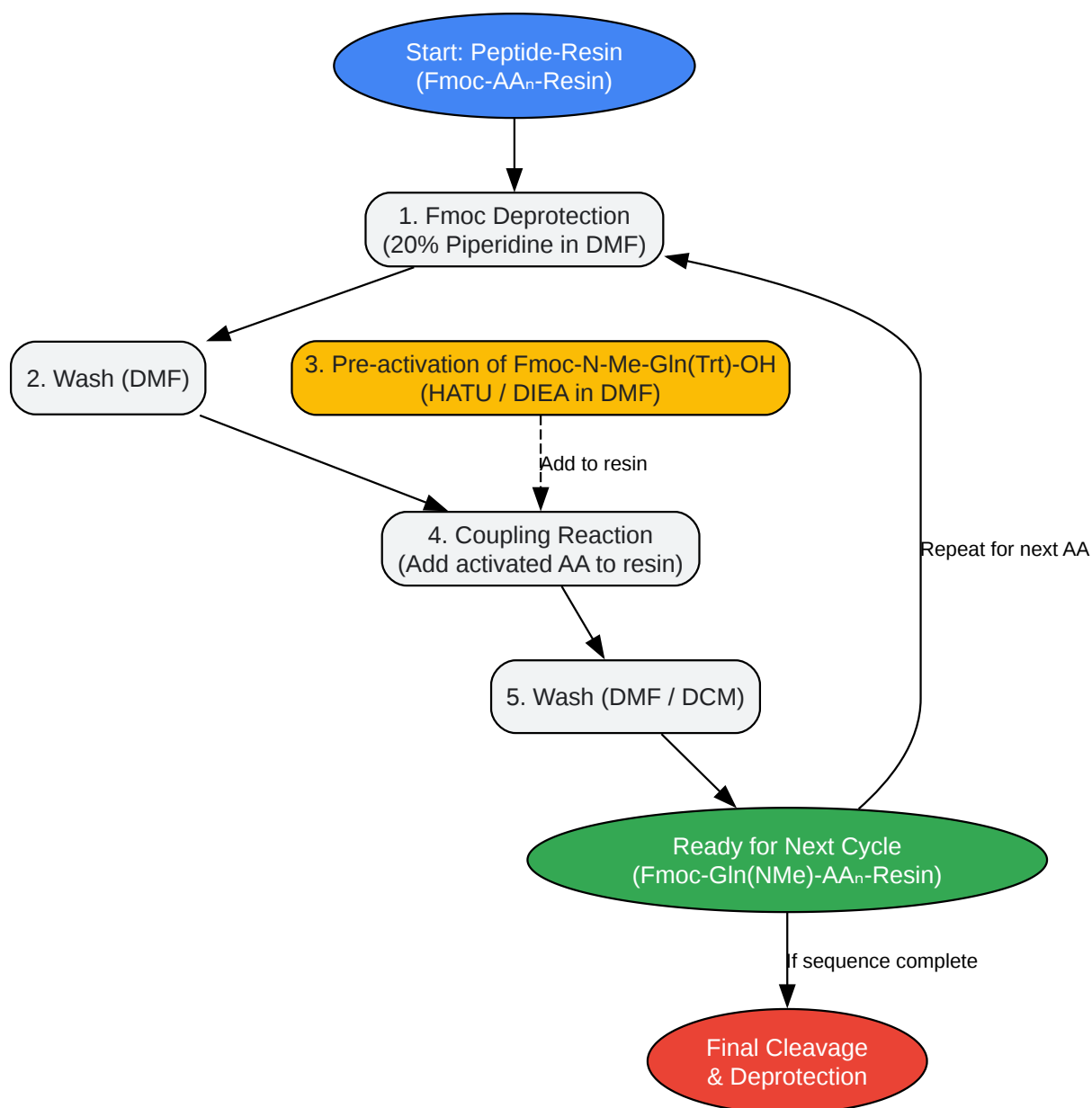
Step-by-Step Methodology:

- Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 10 min) to remove the N-terminal Fmoc group of the preceding amino acid.
- Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

- **Activation Solution Preparation (Pre-activation):** In a separate reaction vessel, dissolve Fmoc-N-Me-Gln(Trt)-OH and HATU in a minimal amount of DMF. Add the base (DIEA or Collidine) and allow the solution to pre-activate for several minutes. The solution will typically change color. Causality: Pre-activation forms the highly reactive OAt-ester of the amino acid, ensuring it is ready to react immediately upon addition to the resin, which helps drive the sterically hindered reaction to completion.
- **Coupling Reaction:** Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours. Note: The extended coupling time is critical to accommodate the slower reaction kinetics.
- **Monitoring (Optional but Recommended):** Perform a Kaiser test or a mini-cleavage to check for reaction completion. A negative Kaiser test (yellow beads) indicates a complete reaction.
- **Washing:** Once the coupling is complete, thoroughly wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

## Potential Side Reactions

- **Diketopiperazine Formation:** This intramolecular cyclization can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin. This is particularly problematic if the C-terminal residue of the dipeptide is Pro, Gly, or a D-amino acid. Using 2-CTC resin, which is more sterically hindered, can help suppress this side reaction.<sup>[1]</sup>



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Caption: Workflow for incorporating Fmoc-N-Me-Gln(Trt)-OH in SPPS.

## Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups (including the Trt group from the N-methylated glutamine) are removed simultaneously. This is typically achieved using a strong acid cocktail. A common cocktail for peptides containing Trt-protected residues is:

- TFA/TIS/H<sub>2</sub>O (95:2.5:2.5): Trifluoroacetic acid (TFA) is the cleavage agent, while triisopropylsilane (TIS) and water act as scavengers to trap the reactive carbocations (e.g., the trityl cation) released during deprotection, preventing re-attachment to sensitive residues like Trp or Met.

The cleavage is typically run for 2-4 hours at room temperature, after which the crude peptide is precipitated with cold diethyl ether, purified by reverse-phase HPLC, and characterized by mass spectrometry.

## Conclusion

**Fmoc-N-Me-Gln-OH**, and its synthetically crucial counterpart Fmoc-N-Me-Gln(Trt)-OH, are indispensable building blocks for the development of advanced peptide therapeutics. The strategic introduction of N-methylation allows for the fine-tuning of a peptide's pharmacological profile, offering a proven path to enhanced stability, permeability, and conformational rigidity. While the incorporation of these sterically hindered residues presents a challenge, the use of potent activating agents like HATU, coupled with optimized protocols and extended reaction times, enables their reliable and efficient use in solid-phase peptide synthesis. As the demand for more sophisticated and drug-like peptides continues to grow, the mastery of N-methylation chemistry will remain a critical skill for researchers in drug discovery and development.

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